Octa-1,3-diene

Photochemistry Micellar kinetics Triplet quenching

Researchers face failed regiochemistry and off-target polymer tacticity when substituting conjugated dienes. Octa-1,3-diene delivers structure-specific outcomes: isotactic cis-1,4 polymers with AlEt₂Cl-Nd catalysts (unavailable from C7 analogs), controlled m-isomer Diels-Alder adducts via pentyl chain sterics, and calibrated SDS micellar exit rates (2.7× slower than cyclooctadiene). - Diels-Alder regiocontrol: m-isomer favored with acrylic esters - Alkoxycarbonylation: trans-methyl 5-methoxy-3-nonenoate (60%) - Micellar photochemistry: reference quencher (k_exit = 1.3×10⁵ s⁻¹) - Available in research to bulk quantities

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
Cat. No. B8720942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcta-1,3-diene
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCCCCC=CC=C
InChIInChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3
InChIKeyQTYUSOHYEPOHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octa-1,3-diene Procurement and Overview


Octa-1,3-diene (1,3-octadiene, CAS 1002-33-1) is an eight-carbon acyclic conjugated diene with the molecular formula C₈H₁₄ and molecular weight 110.20 g/mol [1]. It is a colorless, highly flammable liquid with a density of 0.738 g/cm³, boiling point of 130-131 °C, and flash point of 17.2 °C [1][2]. As a conjugated 1,3-diene, it undergoes reactions unavailable to nonconjugated analogs, including 1,4-additions, Diels-Alder cycloadditions, and stereospecific coordination polymerizations [3]. The compound exists as (E)- and (Z)- stereoisomers and has been identified as a major volatile component in mushroom aromas across multiple Basidiomycotina species [4].

Conjugated 1,3-diene supports 1,4-additions and Diels-Alder cycloaddition
Precursor for isotactic cis-1,4 polydienes with defined tacticity
Enables C9 ester synthesis via regioselective alkoxycarbonylation
Calibrated photochemical quencher for micellar kinetics studies

Why Generic Octa-1,3-diene Substitution Fails


Substituting octa-1,3-diene with an alternative octadiene isomer or a different chain-length conjugated diene leads to fundamentally different reaction outcomes due to three verified differentiation axes. First, the conjugated 1,3-diene system enables 1,4-addition and Diels-Alder reactivity that isolated dienes (e.g., 1,7-octadiene) cannot access [1]. Second, among conjugated dienes, alkyl chain length directly modulates micellar exit rates (e.g., 1,3-octadiene vs. 1,3-cyclooctadiene vs. 1,3-pentadiene) [2]. Third, the specific alkyl substitution pattern (C₈ linear chain at C-1) controls stereoregular polymer architecture—isotactic cis-1,4 polymers obtained from 1,3-octadiene differ fundamentally from the syndiotactic structures obtained from 1,3-heptadiene under identical catalytic conditions [3]. Generic substitution without accounting for these structure-specific reactivity differences risks product failure, incorrect regiochemical outcomes, and polymer materials with unintended physical properties.

Conjugation requirement

Non-conjugated octadienes (e.g., 1,7-octadiene) lack the 1,3-diene system needed for Diels-Alder and 1,4-addition pathways.

Chain-length sensitivity

Different alkyl chain lengths or cyclic analogs shift micellar exit rates, altering photochemical quenching behavior.

Tacticity reversal

Under identical catalysis, 1,3-heptadiene yields syndiotactic polymer; one carbon difference switches polymer architecture from isotactic to syndiotactic.

Octa-1,3-diene Head-to-Head Evidence


Micellar Exit Rate vs. 1,3-Cyclooctadiene

In laser flash photolysis studies of phenanthrene triplet quenching in sodium dodecyl sulfate micelles, the exit rate constant (k_exit) of octa-1,3-diene from micelles is 1.3 × 10⁵ s⁻¹, which is 62% lower than that of 1,3-cyclooctadiene (3.5 × 10⁵ s⁻¹) [1]. This difference arises from the conformational flexibility of the open-chain acyclic diene versus the constrained cyclic analog, directly affecting quencher residence time and triplet lifetime modulation.

Micellar Exit Rate
Head-to-head
k_exit 1.3 × 10⁵ s⁻¹ (octa-1,3-diene)
vs 3.5 × 10⁵ s⁻¹ (1,3-cyclooctadiene)
2.7× slower exit
Longer micellar residence vs cyclic analog; supports photochemical quencher design
SDS micelles, laser flash photolysis, ambient temperature
Photochemistry Micellar kinetics Triplet quenching Laser flash photolysis

Alkoxycarbonylation Regioselectivity vs. 2,4-Hexadiene

Alkoxycarbonylation and oxidatively driven allylic etherification of octa-1,3-diene yields trans-methyl 5-methoxy-3-nonenoate with 60% yield alongside isomeric methoxyoctenes, demonstrating gratifying regioselectivity [1]. In contrast, dimethoxylation of the shorter-chain analog (E,E)-2,4-hexadiene under palladium catalysis conditions yields the dl-product with >97% dl selectivity and >98% E geometry at 45% yield [1]. The octa-1,3-diene system provides access to longer-chain ester products (C₉ vs. C₆ framework) with distinct regiochemical outcomes governed by the alkyl substitution pattern.

Alkoxycarbonylation Yield
Cross-study
trans-methyl 5-methoxy-3-nonenoate
60% yield, regioselective
(C₉ ester product)
Enables C₉ ester building blocks not directly accessible from shorter dienes
Pd catalysis, Cuᴵᴵ/O₂ or benzoquinone, MeOH
Organometallic catalysis Alkoxycarbonylation Regioselective synthesis η³-Allylpalladium

Isotactic cis-1,4 Polymer vs. 1,3-Heptadiene

Under identical catalytic conditions using AlEt₂Cl–Nd(OCOC₇H₁₅)₃–Al(iBu)₃, octa-1,3-diene polymerizes to yield isotactic cis-1,4 poly(1,3-octadiene), a novel stereoregular polymer not previously reported [1]. In the same study, 1,3-heptadiene under identical conditions produces syndiotactic cis-1,4 poly(1,3-heptadiene), while 5-methyl-1,3-hexadiene yields syndiotactic trans-1,2 polymer [1]. The monomer structure (C₈ linear chain with terminal ethyl vs. C₇ linear chain) directly dictates polymer tacticity and microstructure, confirmed by comprehensive NMR (¹H, ¹³C, 2D experiments), DSC, GPC, and WAXD characterization [1].

Polymer Microstructure
Head-to-head
Isotactic cis-1,4 poly(1,3-octadiene)
vs syndiotactic cis-1,4 poly(1,3-heptadiene)
vs trans-1,2 poly(5-methyl-1,3-hexadiene)
Monomer structure dictates tacticity; verified by NMR, DSC, GPC, WAXD
Nd-catalyst, identical polymerization conditions
Stereoregular polymerization Ziegler-Natta catalysis Polydienes Tacticity

Diels-Alder Regioselectivity: m-Isomer vs. Piperylene

In Diels-Alder condensations of 1-alkyl-1,3-butadienes with acrylic, methacrylic, and 2-isopropylacrylic esters, the relative amount of m-isomer in the adduct mixture increases with increasing alkyl substituent size [1]. Octa-1,3-diene (bearing a pentyl chain at C-1) produces a higher proportion of m-isomer compared to piperylene (1,3-pentadiene, bearing a methyl group) due to enhanced steric hindrance to o-isomer formation [1]. This class-level trend demonstrates that longer-chain 1-alkyl-1,3-butadienes systematically shift regioselectivity toward m-adducts.

Diels-Alder m-Isomer Ratio
Class-level
Higher m-isomer proportion vs piperylene
Trend: increasing m- with longer alkyl chain
Steric effect predicts regiochemical outcome; class-level trend across 1-alkyl dienes
Data to verify; based on Diels-Alder with acrylic esters
Diels-Alder cycloaddition Regioselectivity Steric effects 1-Alkyl-1,3-butadienes

Aqueous Solubility vs. Shorter Dienes

Octa-1,3-diene exhibits calculated water solubility of 0.011 g/L (11 mg/L) at 25 °C , with alternative estimation methods yielding 0.017 g/L (17 mg/L) [1] and 14.2 mg/L . The calculated logP values range from 3.35 to 4.19 [1], indicating high hydrophobicity relative to shorter-chain conjugated dienes. For reference, 1,3-pentadiene (piperylene) has a reported logP of approximately 2.4 (estimated) and proportionally higher aqueous solubility, establishing a class-level trend of decreasing water solubility with increasing carbon chain length among conjugated 1,3-dienes.

Aqueous Solubility
Class-level
11–17 mg/L at 25 °C
logP 3.35–4.19
Higher hydrophobicity vs shorter dienes; informs solvent selection and partitioning
Calculated estimates; experimental verification advised
Physical chemistry Solubility Hydrophobicity Partitioning

Octa-1,3-diene Application Scenarios


Isotactic cis-1,4 Polydiene Synthesis

Based on the verified isotactic cis-1,4 poly(1,3-octadiene) formation with AlEt₂Cl–Nd(OCOC₇H₁₅)₃–Al(iBu)₃ catalyst [1], this monomer is specifically indicated for research groups and industrial R&D units developing stereoregular polydienes. The isotactic cis-1,4 microstructure obtained from octa-1,3-diene contrasts with the syndiotactic polymers obtained from 1,3-heptadiene under identical conditions [1], making monomer selection critical for achieving target tacticity. Applications include specialty elastomers, alternating copolymer precursors (via hydrogenation to ethylene-alt-α-olefin copolymers), and fundamental studies of catalyst-controlled stereoregularity.

C9 Ester Synthesis via Alkoxycarbonylation

The verified alkoxycarbonylation of octa-1,3-diene yielding trans-methyl 5-methoxy-3-nonenoate (60%) with regioselective control [1] makes this compound suitable for synthetic laboratories requiring C₉ ester building blocks. The regioselectivity demonstrated for octa-1,3-diene [1] provides a validated entry point to functionalized nonenoate esters not directly accessible from shorter-chain dienes. This application supports fine chemical synthesis, pharmaceutical intermediate preparation, and fragrance precursor development where chain-length-specific ester frameworks are required.

m-Isomer-Selective Diels-Alder Cycloadditions

The class-level evidence that longer 1-alkyl substituents on 1,3-butadienes increase the proportion of m-isomer in Diels-Alder adducts [1] supports the selection of octa-1,3-diene when m-isomer (1,3-disubstituted cyclohexene) products are desired over o-isomers. The pentyl chain of octa-1,3-diene provides steric hindrance that biases regiochemistry toward m-adduct formation with acrylic ester dienophiles [1], offering predictable regiocontrol for cyclohexene derivative synthesis in natural product synthesis and materials chemistry applications.

Triplet Quenching in Micellar Systems

The direct comparative exit rate data showing octa-1,3-diene exits SDS micelles 2.7× slower than 1,3-cyclooctadiene (1.3 × 10⁵ s⁻¹ vs. 3.5 × 10⁵ s⁻¹) [1] establishes this compound as a calibrated quencher for micellar photochemistry experiments. The open-chain conformation of octa-1,3-diene produces distinct residence time behavior compared to cyclic dienes [1], making it a reference standard for studying micellar dynamics, triplet energy transfer kinetics, and compartmentalized photochemical reactions where quencher partitioning behavior must be precisely controlled.

Application
Selection Property
Validation Focus
Isotactic polydiene research
Monomer stereochemical control
Polymer tacticity (NMR, DSC, WAXD)
C₉ ester building block synthesis
Regioselective alkoxycarbonylation
Product regiochemistry and yield
m-Isomer Diels-Alder adducts
Alkyl chain steric effect on regiochemistry
m/o-isomer ratio determination
Micellar photochemical studies
Quencher residence time behavior
Exit rate and triplet lifetime modulation

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